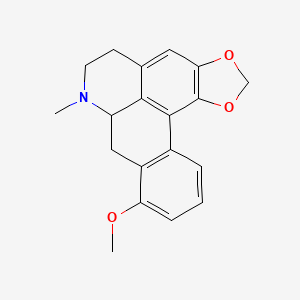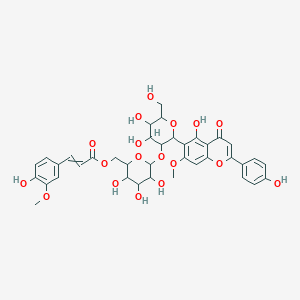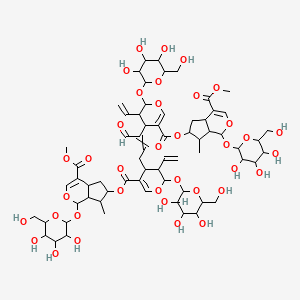
SYBR Green 1-Solution in DMSO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SYBR Green 1-Solution in dimethyl sulfoxide (DMSO) is a highly sensitive fluorescent dye used for detecting nucleic acids, particularly double-stranded DNA (dsDNA). This compound is widely used in molecular biology for various applications, including gel electrophoresis, real-time polymerase chain reaction (qPCR), and flow cytometry. SYBR Green 1 exhibits a strong affinity for DNA, resulting in a significant increase in fluorescence upon binding, making it an essential tool for DNA quantification and visualization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SYBR Green 1 is synthesized through a series of chemical reactions involving the formation of a benzothiazolium or benzoxazolium ring system, which is then alkylated and joined to a pyridinium or quinolinium ring system via a monomethine bridge . The final product is dissolved in DMSO to create a 10,000X concentrated solution .
Industrial Production Methods
In industrial settings, the production of SYBR Green 1 involves large-scale synthesis of the dye followed by purification and concentration. The dye is then dissolved in DMSO and packaged in various quantities for research use. The solution is typically stored at -20°C to maintain stability and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
SYBR Green 1 primarily undergoes binding reactions with nucleic acids. It binds to the minor groove of dsDNA and can also intercalate between base pairs . The dye exhibits fluorescence enhancement upon binding to DNA, which is the basis for its use in nucleic acid detection .
Common Reagents and Conditions
The primary reagent used with SYBR Green 1 is DMSO, which serves as the solvent. The dye is used in various buffer solutions for gel electrophoresis and qPCR. The typical working concentration ranges from 0.5 to 1.0 µg/mL .
Major Products Formed
The major product formed from the reaction of SYBR Green 1 with nucleic acids is the DNA-dye complex, which exhibits strong fluorescence. This complex is used for visualizing and quantifying DNA in various experimental setups .
Wissenschaftliche Forschungsanwendungen
SYBR Green 1-Solution in DMSO has a wide range of applications in scientific research:
Chemistry: Used for detecting and quantifying DNA in various chemical assays.
Biology: Essential for gel electrophoresis, qPCR, and flow cytometry to study DNA and RNA.
Medicine: Utilized in diagnostic assays to detect genetic material from pathogens.
Industry: Applied in quality control processes for detecting nucleic acid contamination .
Wirkmechanismus
SYBR Green 1 binds to the minor groove of dsDNA and intercalates between base pairs, resulting in a significant increase in fluorescence. The dye absorbs blue light at a wavelength of 497 nm and emits green light at 520 nm. This fluorescence enhancement is due to the restriction of intramolecular motions upon binding to DNA, which dampens quenching mechanisms .
Vergleich Mit ähnlichen Verbindungen
SYBR Green 1 is often compared with other nucleic acid stains such as ethidium bromide, GelRed, and SYBR Green II.
Ethidium Bromide: Less sensitive and more mutagenic compared to SYBR Green 1.
GelRed: Non-mutagenic and environmentally safer but with similar sensitivity.
SYBR Green II: Specifically designed for RNA detection with lower sensitivity for dsDNA.
SYBR Green 1 stands out due to its high sensitivity, low background fluorescence, and compatibility with various detection systems, making it a preferred choice for many molecular biology applications .
Eigenschaften
IUPAC Name |
N,N-dimethyl-N'-[(4E)-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-1-phenyl-2,3-dihydroquinolin-2-yl]-N'-propylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,24,31H,5,13,20-23H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUDYYNXKTZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN(C)C)C1CC(=CC2=[N+](C3=CC=CC=C3S2)C)C4=CC=CC=C4N1C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCCN(C)C)C1C/C(=C\C2=[N+](C3=CC=CC=C3S2)C)/C4=CC=CC=C4N1C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N4S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163795-75-3 |
Source


|
| Record name | Sybr green I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163795753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,8-Dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B8249594.png)

![N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B8249604.png)
![2-[Carbamoyl-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B8249605.png)
![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-propan-2-ylamino]propanoic acid](/img/structure/B8249612.png)
![2-(1,1-Dimethylpropyl)-4-[3-(1,1-dimethylpropyl)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone](/img/structure/B8249620.png)
![2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid](/img/structure/B8249626.png)




![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8249659.png)


